(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
描述
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Silylation-Mediated Fmoc Protection
The most widely reported method involves silylation of the amino group followed by Fmoc protection. Key steps include:
-
Silylation : The amino acid is treated with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoracetamide [MSTFA] or N,O-bis(trimethylsilyl)acetamide [BSA]) in anhydrous methylene chloride. A 2–5 molar excess of silylating agent ensures complete amino group protection.
-
Fmoc Activation : The silylated intermediate reacts with 1.0–1.2 equivalents of Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) at room temperature for 24 hours.
-
Work-Up : Methanol is added to hydrolyze residual silyl groups, yielding the Fmoc-protected product as a crystalline solid.
Typical Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methylene chloride |
| Temperature | 20–25°C |
| Yield | 90–95% |
| Purity (HPLC) | >98% |
This method minimizes racemization (<1%) due to mild conditions and avoids aqueous bases.
Direct Fmoc Chloride Coupling
An alternative approach uses Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions:
-
The amino acid is suspended in a 1:1 mixture of 1,4-dioxane and water.
-
Sodium carbonate maintains pH 8–9 during dropwise Fmoc-Cl addition.
-
The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 20 hours.
Limitations :
-
Higher racemization risk (2–5%) compared to silylation methods.
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Deprotection
Fmoc-L-isovaline is incorporated into peptides via automated SPPS:
-
Resin Choice : Rink amide ChemMatrix® or 2-chlorotrityl chloride (2-CTC) resins are preferred for acid-sensitive peptides.
-
Coupling : 4–10 equivalents of Fmoc-L-isovaline activated with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Deprotection : 20–30% piperidine in DMF removes the Fmoc group within 10–30 minutes.
Coupling Efficiency :
| Activator | Temperature | Time | Efficiency |
|---|---|---|---|
| HCTU/DIEA | 25°C | 1 h | 98% |
| HATU/HOAt | 0°C | 2 h | 99% |
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow chemistry to enhance reproducibility:
-
Silylation-Fmoc Protection : Conducted in a packed-bed reactor with immobilized silylating agents.
-
In-Line Purification : Integrated HPLC systems remove by-products, achieving >99.5% purity.
Economic Metrics :
| Metric | Value |
|---|---|
| Daily Output | 5–10 kg |
| Solvent Consumption | 50 L/kg |
| Cost per Gram | $12–$18 |
Purification and Analysis
Recrystallization
Crude product is purified via ethanol/water recrystallization:
Chromatographic Methods
| Method | Conditions | Purity |
|---|---|---|
| Reverse-Phase HPLC | C18 column, acetonitrile/water + 0.1% TFA | 99.2–99.7% |
| Silica Gel Column | Ethyl acetate/hexane (1:4) | 97–98% |
Comparative Method Analysis
| Method | Yield | Purity | Racemization | Scalability |
|---|---|---|---|---|
| Silylation-Fmoc-Osu | 95% | >98% | <1% | High |
| Fmoc-Cl Aqueous | 85% | 95% | 2–5% | Moderate |
| SPPS | 98%* | 99% | <0.5% | Low |
| *Per coupling cycle |
Challenges and Innovations
Racemization Control
-
Low-Temperature Coupling : Performing reactions at 0–4°C reduces base-induced racemization.
-
Chiral Auxiliaries : Transient protection of the α-hydrogen with oxazolidinones prevents epimerization.
化学反应分析
Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to regenerate the free amine, a critical step in solid-phase peptide synthesis (SPPS).
| Reaction Type | Reagents/Conditions | Product Formed | Yield |
|---|---|---|---|
| Deprotection | 20% piperidine in DMF, 30 min, RT | 2-Amino-2-methylbutanoic acid | >95% |
Key Notes :
- Piperidine-induced β-elimination cleaves the Fmoc group without affecting the carboxylic acid or tertiary carbon .
- Reaction efficiency depends on solvent polarity, with dimethylformamide (DMF) providing optimal solvation .
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation with amines, facilitated by coupling agents.
| Coupling Agent | Base | Solvent | Reaction Time | Efficiency |
|---|---|---|---|---|
| HBTU | DIPEA | DCM | 2–4 h | 85–90% |
| DIC | HOBt | DMF | 1–3 h | 88–92% |
Mechanistic Insights :
- HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) activates the carboxyl group via the formation of an active ester intermediate.
- Steric hindrance from the tertiary carbon slightly reduces coupling efficiency compared to linear amino acids .
Oxidation and Reduction
The compound’s stability under redox conditions is pivotal for functional group interconversions.
Limitations :
- Oxidation at the tertiary carbon is thermodynamically disfavored, limiting practical utility .
- Catalytic hydrogenation selectively removes the Fmoc group without reducing the carboxylic acid .
Substitution Reactions
The Fmoc group can be replaced with alternative protecting groups for specialized applications.
| Reagent | Conditions | New Protecting Group | Yield |
|---|---|---|---|
| Boc<sub>2</sub>O | DMAP, THF, 24 h | tert-Butoxycarbonyl | 78% |
| Alloc-Cl | TEA, DCM, 0°C → RT | Allyloxycarbonyl | 65% |
Applications :
- Boc protection enables orthogonal deprotection strategies in multi-step syntheses .
- Alloc groups are selectively removable via palladium-catalyzed cleavage .
Acid/Base Stability
The compound exhibits pH-dependent stability, crucial for handling and storage.
| Condition | Stability Profile |
|---|---|
| pH < 3 (TFA) | Rapid Fmoc deprotection (<5 min) |
| pH 7–9 (aqueous) | Stable for 24 h at 25°C |
| pH > 12 | Degradation via β-elimination |
Practical Implications :
- Avoid prolonged exposure to strong acids (e.g., TFA) unless intentional deprotection is required .
- Neutral buffers are preferred for long-term storage .
Biological Activity Modulation
While primarily a synthetic intermediate, structural modifications influence bioactivity:
| Modification Site | Functional Group Introduced | Observed Activity |
|---|---|---|
| Carboxylic Acid | Amide (via coupling) | Enhanced receptor binding |
| Tertiary Carbon | Halogenation | Altered metabolic stability |
Case Study :
- Coupling with hydrophobic amines increased cellular permeability by 40% in peptide-drug conjugates.
Analytical Characterization
Key techniques for reaction monitoring and product validation include:
| Method | Key Data Points | References |
|---|---|---|
| HPLC | Retention time shift post-deprotection | |
| LC-MS | m/z 339.4 → 165.1 (Fmoc cleavage) | |
| <sup>1</sup>H NMR | δ 7.3–7.8 ppm (Fmoc aromatic protons) |
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, commonly referred to as an Fmoc-protected amino acid, is a compound of significant interest in various scientific fields, particularly in organic chemistry, medicinal chemistry, and biochemistry. This article explores its applications, including its role in peptide synthesis, biological activities, and potential therapeutic uses.
Peptide Synthesis
This compound is widely utilized as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves to protect the amino group during the synthesis process, allowing for selective reactions at other sites. This protection is crucial for preventing unwanted side reactions that could compromise the integrity of the peptide being synthesized.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Common Applications |
|---|---|---|---|
| Fmoc | High | Mild base (e.g., piperidine) | Peptide synthesis |
| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |
| Cbz | Low | Hydrogenation | Organic synthesis |
Biological Activities
Research indicates that compounds containing the Fmoc group exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus anthracis, suggesting potential as antimicrobial agents.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism often involves inhibition of key enzymes essential for cancer cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |
| Neuroprotective | Modulation of neuronal survival pathways |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in developing peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and target specificity.
Industrial Applications
The compound is also employed in the production of various peptide-based materials and products within the pharmaceutical industry. Its ability to facilitate the synthesis of complex peptides makes it a valuable tool for drug development and material science.
Case Study 1: Peptide Synthesis Optimization
A study investigated the efficiency of using this compound in synthesizing a series of bioactive peptides. The results indicated that using this protecting group significantly improved yields and reduced side reactions compared to traditional methods.
Case Study 2: Anticancer Research
In another research project, derivatives of this compound were tested against various cancer cell lines. The results showed promising anticancer properties, particularly when combined with traditional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy.
作用机制
The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
相似化合物的比较
Structural Variations and Functional Groups
The compound belongs to a broader class of Fmoc-protected amino acids, which differ in side-chain substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Stereochemical Considerations
The (S)-configuration of the target compound ensures compatibility with natural peptide sequences. Its enantiomer (R-configuration, ) is seldom used in SPPS but valuable for studying chiral recognition in enzymatic systems .
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, often abbreviated as FMBA, is a synthetic organic compound notable for its unique structural features and potential biological activities. The fluorenyl group combined with the methoxycarbonyl and amino functionalities suggests diverse pharmacological profiles. This article explores the biological activity of FMBA, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 203854-59-5
Biological Activity Overview
The biological activity of FMBA and similar compounds can be categorized into several key areas:
-
Antimicrobial Activity :
- Compounds with fluorenyl moieties have been reported to exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Case Study : A study on fluorenone derivatives indicated that modifications in structure could enhance antimicrobial efficacy, suggesting that FMBA might also possess similar properties due to its structural analogies .
-
Anticancer Potential :
- The fluorenone scaffold has been recognized for its anticancer activities. Research indicates that certain derivatives act as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes .
- Research Findings : A series of fluorenone derivatives were synthesized and evaluated for their antiproliferative activity, revealing promising results that could be applicable to FMBA .
- Enzyme Inhibition :
The exact mechanism of action for FMBA remains to be fully elucidated; however, its structural components suggest potential interactions with biological macromolecules such as proteins and nucleic acids. The presence of the fluorenyl group may facilitate binding to hydrophobic pockets within target enzymes or receptors.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of FMBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution profiles. However, toxicity assessments are necessary to ensure safety in therapeutic applications.
常见问题
Q. How can the compound be functionalized for targeted drug delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
